molecular formula C16H23N3OS B1486674 6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine CAS No. 1204298-12-3

6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine

Cat. No.: B1486674
CAS No.: 1204298-12-3
M. Wt: 305.4 g/mol
InChI Key: JCBDNAHRCUUDLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound features a benzo[d]thiazole core, which is a heterocyclic aromatic organic compound, and it is modified with an ethyl group and a morpholinopropylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine typically involves multiple steps, starting with the construction of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis with optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Nucleophilic substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: : Nucleophiles like alkyl halides and amines, along with suitable solvents and catalysts, are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may serve as a ligand for biological receptors or enzymes.

  • Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.

  • Industry: : The compound might find use in the production of materials with specific properties.

Mechanism of Action

The mechanism by which 6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine can be compared with other similar compounds, such as:

  • 6-ethyl-N-(2-morpholinopropyl)benzo[d]thiazol-2-amine

  • 6-ethyl-N-(4-morpholinopropyl)benzo[d]thiazol-2-amine

  • 6-ethyl-N-(3-piperidinopropyl)benzo[d]thiazol-2-amine

Properties

IUPAC Name

6-ethyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS/c1-2-13-4-5-14-15(12-13)21-16(18-14)17-6-3-7-19-8-10-20-11-9-19/h4-5,12H,2-3,6-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBDNAHRCUUDLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)NCCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine
Reactant of Route 3
Reactant of Route 3
6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine
Reactant of Route 4
Reactant of Route 4
6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine
Reactant of Route 5
Reactant of Route 5
6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine
Reactant of Route 6
6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.